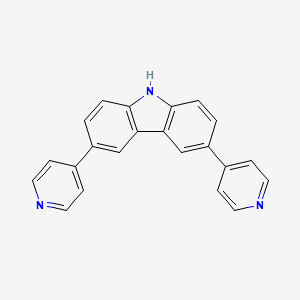

3,6-Di(pyridin-4-yl)-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dipyridin-4-yl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3/c1-3-21-19(13-17(1)15-5-9-23-10-6-15)20-14-18(2-4-22(20)25-21)16-7-11-24-12-8-16/h1-14,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOAKNLLDYWZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC=NC=C3)C4=C(N2)C=CC(=C4)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Di Pyridin 4 Yl 9h Carbazole and Its Advanced Derivatives

Core Synthesis Approaches for the Carbazole (B46965) Moiety

The foundation of the target molecule is the carbazole ring system. Synthetic strategies can either build this tricyclic structure from precursors or, more commonly for this specific target, start with carbazole itself and modify it.

The nitrogen atom (N-9) of the carbazole ring is a key site for functionalization. The hydrogen on the N-9 position is weakly acidic and can be deprotonated to form a carbazolide anion, which is a potent nucleophile. youtube.com This allows for the introduction of a wide variety of substituents through N-alkylation or N-arylation.

Commonly, N-alkylation is achieved by reacting carbazole with alkyl halides in the presence of a base. tandfonline.comtandfonline.com To enhance reaction rates and yields, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be employed, often in conjunction with microwave irradiation to significantly shorten reaction times. tandfonline.comresearchgate.net Alternative alkylating agents include dialkyl sulfates and arenesulfonic acid alkyl esters. google.com More advanced and efficient protocols have also been developed, such as the scandium(III)-catalyzed N-alkylation of carbazoles using alcohols as the alkylating agents, which proceeds smoothly in an air atmosphere. thieme-connect.com

| Method | Alkylating/Functionalizing Agent | Catalyst/Base | Key Features |

| Classical Alkylation | Alkyl Halides, Dialkyl Sulfates | K₂CO₃, KOH | Standard, well-established procedure. tandfonline.comgoogle.com |

| Microwave-Assisted | Alkyl Halides | K₂CO₃, TBAB | Rapid reaction times (minutes) in dry media. tandfonline.comtandfonline.com |

| Scandium-Catalyzed | Benzylic Alcohols | Sc(OTf)₃ | High yields and broad functional group tolerance. thieme-connect.com |

| Ullmann Condensation | Aryl Halides | Copper-based catalyst | A method for N-arylation. |

Functionalization of the carbazole's aromatic rings is critical for introducing groups at the 3 and 6 positions, which are the most electronically activated sites for electrophilic aromatic substitution. youtube.comrsc.org Reactions such as halogenation, nitration, and acylation preferentially occur at these positions. For the synthesis of 3,6-di(pyridin-4-yl)-9H-carbazole, a key precursor is 3,6-dibromocarbazole (B31536), which is typically synthesized by reacting carbazole with an electrophilic bromine source like N-bromosuccinimide (NBS) in a solvent such as DMF. mdpi.com

In recent years, direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions. nih.gov This method involves the palladium-catalyzed coupling of a C-H bond directly with an aryl halide, avoiding the need to pre-functionalize the carbazole with a leaving group. acs.orgrsc.org While direct arylation can be used to synthesize the carbazole core itself from diarylamines, it can also be applied to functionalize a pre-existing carbazole ring, offering a more streamlined route to substituted derivatives. nih.govmdpi.com

Introduction of Pyridyl Substituents at the 3,6-Positions

With a suitably functionalized carbazole core in hand, typically 3,6-dibromocarbazole, the next step is the introduction of the pyridin-4-yl moieties.

The Suzuki-Miyaura coupling reaction is the most prevalent and efficient method for forming the C-C bonds between the carbazole core and the pyridine (B92270) rings. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

In a typical synthesis of this compound, 3,6-dibromocarbazole is reacted with two equivalents of a pyridin-4-ylboronic acid or a corresponding boronic ester. The reaction requires a palladium catalyst, often with specialized phosphine (B1218219) ligands to improve efficiency, and a base to facilitate the catalytic cycle. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields, especially when dealing with heteroaromatic substrates like pyridine. nih.govacs.org Dialkylbiaryl phosphine ligands, for example, have proven effective for a wide range of Suzuki-Miyaura reactions. nih.gov

Typical Suzuki-Miyaura Reaction for this compound Synthesis:

Aryl Halide: 3,6-Dibromo-9H-carbazole

Organoboron Reagent: Pyridin-4-ylboronic acid or Pyridin-4-ylboronic acid pinacol (B44631) ester

Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other palladium precatalysts. nih.gov

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄

Solvent: Toluene, Dioxane, DMF, often with water

The Friedländer synthesis is a classic reaction that produces quinoline (B57606) derivatives by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jk-sci.comwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by acids or bases. jk-sci.com

While the Friedländer reaction is a cornerstone of quinoline synthesis, its direct application to form a pyridyl-substituted carbazole like the target compound is not straightforward. The reaction constructs a new pyridine (or more accurately, quinoline) ring fused to an existing benzene (B151609) ring. It does not attach a pre-formed pyridyl group to another aromatic system. Therefore, this method is not a practical or direct route for synthesizing this compound compared to the highly efficient and modular Suzuki-Miyaura cross-coupling.

Diversification via Functionalization at Other Positions and Structural Extensions

Once this compound is synthesized, it can be further modified to create advanced derivatives. A primary site for this diversification is the N-9 position. Using the N-alkylation methods described in section 2.1.1, various functional groups can be attached to the nitrogen atom. For instance, an alkyl chain containing a trimethoxysilyl group has been attached to create 3,6-di(pyridin-4-yl)-9-(4-(trimethoxysilyl)butyl)-9H-carbazole, a derivative designed for surface functionalization. bldpharm.com

Furthermore, the pyridyl nitrogen atoms of the molecule are basic and can act as coordination sites for metal ions. This property allows this compound to be used as a bent, dipyridyl ligand in the construction of complex coordination polymers and metal-organic frameworks (MOFs). researchgate.net By reacting the compound with different metal salts, a variety of supramolecular structures, including helical chains and interlocking molecular rings, have been created. researchgate.net Structural extensions can also be achieved by incorporating ethynyl (B1212043) spacers between the carbazole and pyridyl units, leading to larger, more rigid building blocks for supramolecular assembly. unica.it

Incorporation of Ethynyl Linkers and Other π-Conjugated Bridges

Extending the π-conjugated system of the carbazole framework is a common strategy to modify its optoelectronic properties, such as shifting absorption and emission spectra. The introduction of rigid and linear ethynyl linkers is a particularly effective method, often accomplished through palladium-catalyzed cross-coupling reactions like the Sonogashira reaction. spbu.ru

A prime example is the synthesis of 3,6-bis(pyridin-4-ylethynyl)-9H-carbazole ([3,6-(4-PyE)2Cz]). unica.itpreprints.org This derivative is prepared by extending the molecular structure of this compound through the addition of ethynyl functionalities. unica.itpreprints.org The inclusion of these linkers has been shown to be valuable in the creation of complex supramolecular structures, such as a Solomon link, where the ethynyl groups contribute to stabilizing π–π interactions. unica.itpreprints.org

The Sonogashira coupling reaction is a cornerstone of this synthetic approach. Typically, a dihalogenated carbazole, such as 2,7-dibromo-9H-carbazole , is reacted with a terminal alkyne, like 4-ethynylpyridine hydrochloride , in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net This reaction efficiently forms carbon-carbon bonds between the carbazole core and the pyridylacetylene units. researchgate.net The resulting alkyne stretching vibration is a characteristic feature in the IR spectra of these compounds, appearing around 2208 cm⁻¹. researchgate.net While the synthesis of the 2,7-isomer, 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole , is well-documented, the same methodology is applicable for the 3,6-disubstituted analogue. unica.itresearchgate.net

Beyond the Sonogashira reaction, the Suzuki coupling is another powerful palladium-catalyzed method used to form C-C bonds, enabling the introduction of various aryl or vinyl bridges to the carbazole core. These reactions are valued for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

| Target Compound | Starting Materials | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| 3,6-Bis(pyridin-4-ylethynyl)-9H-carbazole | 3,6-Dihalo-9H-carbazole, 4-Ethynylpyridine | Sonogashira Coupling | Ethynyl linkers extend π-conjugation and facilitate formation of complex supramolecular architectures. | unica.itpreprints.org |

| 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole | 2,7-Dibromo-9H-carbazole, 4-Ethynylpyridine hydrochloride | Sonogashira Coupling | Successful synthesis confirmed by elemental analysis, FT-IR, ESI-MS, and NMR. | researchgate.net |

Integration of Additional Donor and Acceptor Units

The electronic characteristics of this compound can be further tailored by attaching additional electron-donating (donor) or electron-accepting (acceptor) groups. This creates donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures, which are fundamental to materials used in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The carbazole moiety typically acts as the electron donor, while the pyridinyl units provide electron-accepting character. nih.gov

Synthetic strategies to achieve these structures often rely on coupling reactions. The Ullmann coupling reaction, for instance, has been used to synthesize more complex carbazole derivatives. In one example, 9-(2-ethylhexyl)-3,6-diiodocarbazole was coupled with 3-(methoxypyridin-3-yl)-9H-carbazole to yield 9-(2-ethylhexyl)-3,6-di[3-(methoxypyridin-3-yl)carbazol-9-yl]carbazole . nih.gov This reaction effectively links additional donor-acceptor units to the central 3,6-disubstituted carbazole core. nih.gov

The Suzuki reaction is also widely employed for this purpose. Researchers have synthesized host materials for OLEDs by reacting di-iodinated carbazole derivatives with substituted pyridinylboronic acids. nih.gov For example, 3,3-Di(3-iodo-9-carbazolylmethyl)oxetane was reacted with 2-methoxy-3-pyridinylboronic acid or 6-methoxy-3-pyridinylboronic acid via a Suzuki coupling to produce host materials with high triplet energies, suitable for blue and green phosphorescent OLEDs. nih.gov These methods demonstrate the versatility of palladium-catalyzed cross-couplings in creating complex, functional molecules by integrating varied donor and acceptor fragments. nih.gov

| Target Compound Family | Key Precursors | Reaction Type | Integrated Units | Reference |

|---|---|---|---|---|

| 9-Alkyl-3,6-di[3-(methoxypyridin-3-yl)carbazol-9-yl]carbazoles | 9-Alkyl-3,6-diiodocarbazole, 3-(Methoxypyridin-3-yl)-9H-carbazole | Ullmann Coupling | Donor: Carbazolyl Acceptor: Methoxypyridinyl | nih.gov |

| Di(carbazolylmethyl)oxetanes with methoxypyridinyl substituents | 3,3-Di(3-iodo-9-carbazolylmethyl)oxetane, Methoxy-pyridinylboronic acids | Suzuki Coupling | Donor: Carbazolyl Acceptor: Methoxypyridinyl | nih.gov |

Synthesis of Polymeric and Oligomeric Architectures

Building upon the this compound monomer, a variety of polymeric and oligomeric structures can be synthesized. These materials are of significant interest for applications in organic electronics, such as photovoltaics and sensors, and for creating porous materials for gas capture. rsc.orgnih.govmdpi.com The active hydrogen atoms at the 3- and 6-positions of the carbazole ring make it a suitable candidate for polymerization reactions. nih.gov

One approach involves creating donor-acceptor copolymers, where the electron-donating carbazole unit is polymerized with various electron-accepting comonomers. rsc.orgresearchgate.net This strategy is used to reduce the bandgap of the resulting polymer and improve its ability to harvest light, which is crucial for photovoltaic applications. rsc.orgresearchgate.net

Another important class of materials is carbazole-based nanoporous organic polymers (NOPs). These polymers are synthesized to have a high surface area and defined microporous structures. nih.govacs.org A facile Friedel-Crafts reaction, for example, was used to synthesize a carbazole-based nanoporous organic polymer (CNOP-6) from a 3,6-di(9-carbazolyl)-9-phenylcarbazole monomer. acs.org The resulting polymer exhibited a high specific surface area of up to 1334 m²/g and showed excellent capabilities for the adsorption and separation of gases like acetylene (B1199291) and carbon dioxide. acs.org These hyperbranched microporous polymers leverage the reactivity of the 3- and 6-positions on the carbazole core to build extensive, stable networks. nih.gov

| Polymer/Oligomer Type | Monomer Example | Synthetic Method | Key Properties/Applications | Reference |

|---|---|---|---|---|

| Donor-Acceptor Copolymers | 2,7-Disubstituted carbazoles with acceptor comonomers | Various polymerization reactions | Reduced bandgap, improved light harvesting for organic photovoltaics. | rsc.orgresearchgate.net |

| Carbazole-Based Nanoporous Organic Polymer (CNOP-6) | 3,6-Di(9-carbazolyl)-9-phenylcarbazole | Friedel-Crafts Reaction | High surface area (1334 m²/g), efficient gas adsorption and separation. | acs.org |

| Hyperbranched Microporous Polymers | Carbazole | Condensation polymerization | Microporous structure, CO₂ adsorption at room temperature. | nih.gov |

Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the comprehensive analysis of 3,6-di(pyridin-4-yl)-9H-carbazole, offering a non-destructive means to probe its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and conformational details of this compound in solution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole in DMSO-d₆, the carbon signals are distributed over a range of 150–87 ppm. unica.it The quaternary carbons of the ethynyl (B1212043) groups are found at the most upfield positions, 87.1 and 95.5 ppm. unica.it In the case of 9-vinyl-9H-carbazole-3,6-dicarbonitrile, two new signals at 128.8 and 107.5 ppm are attributed to the vinyl group carbons. mdpi.com The chemical shifts of the carbazole (B46965) and pyridyl carbons in this compound would be expected to fall within the typical aromatic region, and their precise locations would be influenced by the electronic effects of the substituent groups.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons, providing unambiguous assignment of the spectral data and a detailed picture of the molecular structure in solution.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectra of carbazole and its derivatives show characteristic absorption bands. nih.gov For instance, the FTIR spectrum of 9-vinyl-9H-carbazole-3,6-dicarbonitrile exhibits a strong C≡N stretching vibration at 2224 cm⁻¹ and a well-resolved C=C stretching band of the vinyl group at 1599 cm⁻¹. mdpi.com The presence of both monomeric and dimeric forms of N-substituted carbazoles can be inferred from the comparison of experimental and calculated vibrational spectra. rsc.org For this compound, one would expect to observe characteristic bands for the N-H stretching of the carbazole ring, C-N stretching, and the aromatic C-H and C=C stretching vibrations of both the carbazole and pyridyl rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectra of carbazole and its derivatives have been studied to assign fundamental vibrations. nih.govaip.org For halogen-substituted carbazoles and their N-acetic and propionic acids, a number of lines have been assigned by comparing FTIR and Raman spectra. nih.gov This comparative analysis helps in identifying substituent-sensitive bands and characteristic vibrations of the structural units. nih.gov In the case of this compound, Raman spectroscopy would be useful in identifying the symmetric vibrations of the aromatic rings, which are often weak or absent in the IR spectrum.

A combined FTIR and Raman analysis provides a more complete vibrational assignment for the molecule, confirming the presence of all its key functional groups.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pathways of this compound, thereby confirming its molecular formula.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which can be used to deduce the elemental composition of the molecule. For example, positive ESI-MS spectra recorded on a high-resolution LTQ Orbitrap Elite™ mass spectrometer can provide precise mass-to-charge ratio (m/z) values. preprints.org The molecular weight of the parent compound, carbazole, is 167.22 g/mol , while that of 9-(pyridin-4-yl)-9H-carbazole is 244.29 g/mol . nih.gov The molecular weight of this compound would be significantly higher, reflecting the addition of two pyridyl groups.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern of the molecule, which provides structural information. The mass spectrum of the parent carbazole shows a prominent molecular ion peak. nist.gov In a study of 3,6-diiodo-9H-carbazole, mass adduct ions were identified, such as [C₁₈H₁₃N+H]⁺ (m/z 244) and [C₁₂H₈NI+Li]⁺ (m/z 300). researchgate.net The fragmentation of this compound would likely involve the loss of pyridyl groups or cleavage within the carbazole ring, and the analysis of these fragments would help to confirm the substitution pattern.

X-ray Crystallography and Crystal Engineering

X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. For a related compound, 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole monohydrate, SCXRD analysis revealed that it crystallizes in the monoclinic space group P2₁/n. preprints.org The asymmetric unit contained two crystallographically independent molecules of the carbazole derivative along with two water molecules. preprints.org

The carbazole ring system in such derivatives is typically planar or nearly planar. researchgate.netnih.gov For instance, in 3,6-dibromo-9-(4-pyridylmethyl)-9H-carbazole, the carbazole ring system is essentially planar with a mean deviation of 0.012 Å. researchgate.net The terminal pyridyl rings, however, are often rotated with respect to the carbazole plane. In 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole monohydrate, the pyridyl rings are rotated by angles ranging from 3° to 25°. unica.it This rotational flexibility is attributed to a low rotational barrier, suggesting that the solid-state conformation is largely governed by intermolecular interactions. unica.it

A hypothetical SCXRD analysis of this compound would provide precise data on bond lengths and angles, the planarity of the carbazole core, and the dihedral angles between the carbazole and pyridyl rings.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

The solid-state packing of this compound is dictated by a variety of non-covalent interactions, which can be elucidated through crystallographic analysis.

Intermolecular Interactions: Hydrogen bonding plays a significant role in the crystal packing of carbazole derivatives. In 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole monohydrate, water molecules act as bridges, forming O-H···N hydrogen bonds with the pyridyl rings and N-H···O hydrogen bonds with the carbazole protons. researchgate.net The shortest donor-acceptor distances for these interactions are 2.786(4) Å and 2.789(4) Å, respectively. researchgate.net In the absence of solvent molecules, direct N-H···N hydrogen bonds between the carbazole N-H and the pyridyl nitrogen of an adjacent molecule are possible.

Other important interactions include C-H···π interactions and π-π stacking. In the crystal structure of an intramolecularly hydrogen-bonded Schiff base of a carbazole derivative, molecules associate into inversion dimers via C-H···π interactions, which then link to form ribbons. nih.gov In tert-butyl 3,6-diiodocarbazole-9-carboxylate, intermolecular π-π interactions with centroid-centroid distances of 3.484(3) Å and 3.589(3) Å lead to the formation of pillars. nsf.gov Halogen-halogen interactions are also observed in this iodo-substituted derivative. nsf.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole |

| 9-Vinyl-9H-carbazole-3,6-dicarbonitrile |

| Carbazole |

| 9-(Pyridin-4-yl)-9H-carbazole |

| 3,6-Diiodo-9H-carbazole |

| 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole |

| tert-Butyl 3,6-diiodocarbazole-9-carboxylate |

| 4-Ethynylpyridine hydrochloride |

| 2,7-Dibromo-9H-carbazole |

| 3,6-Dibromo-9H-carbazole |

| 1-Bromo-4-(bromomethyl)benzene |

| N-(3,6-Di-tert-butyl-9H-calbazol-1-ylmethylidene)-4-bromoaniline |

| 4-Chloromethylpyridine |

| 9-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

| 2,3-Dichloroquinoxaline |

| 2,3-Dichloropyrazine |

| Phenylacetylene |

| 3,6-Di(1H-imidazol-1-yl)-9H-carbazole |

| 9-Methylcarbazole |

| 9-Ethylcarbazole |

| 9-Vinylcarbazole |

| 9-Phenylcarbazole |

| 3,6-Di(pyridin-4-yl)-9-(4-(trimethoxysilyl)butyl)-9H-carbazole |

| 9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole |

| 9-(3'-(4,6-Diphenyl-1,3,5-triazin-2-yl)biphenyl-3-yl)-9H-carbazole |

| 9,9'-[1,1'-Biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)]-9H-carbazole |

| 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole |

Conformational Analysis of Bent Dipyridyl Ligands

The spatial arrangement of atoms and chemical groups in a molecule, known as its conformation, is fundamental to its chemical and physical properties. For dipyridyl ligands, particularly those with a "bent" or "V-shaped" geometry, the conformational flexibility dictates how they interact with metal centers to form discrete supramolecular structures or extended coordination polymers. The compound this compound (dpc) is a prime example of such a ligand, where the carbazole core acts as a rigid spacer that enforces a non-linear disposition of the terminal pyridyl groups.

The inherent bent geometry of ligands like this compound is a critical design element in the construction of complex coordination architectures. researchgate.net When this ligand reacts with metal ions, such as tetrahedral Zn(II), the resulting structures are heavily influenced by the ligand's V-shape. For instance, the reaction with zinc chloride can produce a single-stranded helical chain, a direct consequence of the bent coordination geometries of both the ligand and the metal ion. researchgate.net

A fascinating aspect of the conformational landscape of these ligands is their ability to form supramolecular isomers. A molecular Möbius ring, for example, has been synthesized using this compound, where four bent ZnCl₂(dpc) units interconnect. researchgate.net This highlights how the ligand's conformation, directed by the substitution pattern on the carbazole core, can lead to topologically complex and aesthetically intriguing chemical structures.

The conformation of dipyridyl carbazole ligands in the solid state is typically elucidated through single-crystal X-ray diffraction. A key parameter in this analysis is the dihedral angle, which describes the rotation between different planar moieties within the molecule. For carbazole-based ligands, the dihedral angles between the central carbazole plane and the peripheral pyridyl rings are of particular interest. These angles are not fixed but are influenced by crystal packing forces, including hydrogen bonding and π–π stacking interactions.

The following tables provide representative data from the structural analysis of carbazole-based pyridyl ligands, illustrating the typical conformational parameters investigated.

Table 1: Selected Dihedral Angles in Carbazole-Based Ligands

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

| 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole | Carbazole | Pyridine (B92270) | 83.2(8) | researchgate.net |

| 9-(4-(5-(6-methylpyridin-2-yl)-3-phenyl-1H-1,2,4-triazol-1-yl)phenyl)-9H-carbazole | Carbazole | Intermediate Benzene (B151609) Ring | 65.28(4) | ccspublishing.org.cn |

| 9-(4-(5-(6-methylpyridin-2-yl)-3-phenyl-1H-1,2,4-triazol-1-yl)phenyl)-9H-carbazole | 2-methyl-6-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine | Intermediate Benzene Ring | 48.42(4) | ccspublishing.org.cn |

| 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole | Carbazole | Terminal Pyridyl Rings | 3 - 25 | unica.itpreprints.org |

This table is for illustrative purposes and showcases typical values found in related structures. The exact dihedral angles for this compound can vary depending on the crystalline form and coordination environment.

Table 2: Crystal Data for a Representative Carbazole Derivative

| Parameter | 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole |

| Chemical Formula | C₁₈H₁₂Br₂N₂ |

| Molecular Weight | 416.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.266 (4) |

| b (Å) | 9.729 (4) |

| c (Å) | 14.367 (5) |

| β (°) | 98.341 (6) |

| Volume (ų) | 1558.1 (10) |

Data from the single-crystal X-ray study of a related compound to illustrate the type of information obtained from solid-state analysis. researchgate.net

This detailed structural information is crucial for the field of crystal engineering, where the goal is to design and synthesize new solid-state materials with desired properties. By understanding the conformational preferences and flexibility of bent dipyridyl ligands like this compound, chemists can better predict and control the assembly of metal-organic frameworks and coordination polymers, paving the way for new materials with applications in areas such as gas adsorption, sensing, and catalysis. researchgate.net

Electronic, Electrochemical, and Photophysical Properties

Electronic Structure and Band Gap Characterization

The electronic properties of 3,6-Di(pyridin-4-yl)-9H-carbazole are a direct consequence of the interplay between the carbazole (B46965) and pyridyl moieties. The substitution pattern is crucial in defining the energy levels and transitions within the molecule.

Absorption Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of carbazole-based compounds is generally characterized by distinct electronic transitions. For carbazole derivatives, absorption bands in the UV region are typically assigned to π-π* transitions within the conjugated carbazole ring system. For instance, a study on a related carbazole-containing ligand, 9-(4-(5-(6-methylpyridin-2-yl)-3-phenyl-1H-1,2,4-triazol-1-yl)phenyl)-9H-carbazole, showed intense absorption bands with peaks at 238 nm and 292 nm, and a broader peak around 337 nm. ccspublishing.org.cn These are characteristic of the electronic transitions within the carbazole and associated aromatic systems.

In derivatives containing pyridine (B92270), additional n-π* transitions, associated with the non-bonding electrons of the nitrogen atom in the pyridine ring, can also be observed. doi.org For structural isomers of 9-(pyridin-2-yl)-9H-carbazole combined with tercarbazole, π-π* transitions were observed below 300 nm, while n-π* transition bands were seen at approximately 340 nm. doi.org The introduction of pyridyl groups at the 3 and 6 positions of the carbazole core in this compound creates a "bent" or angled structure, which influences the electronic conjugation and, consequently, the absorption properties. unica.it This donor-acceptor (D-A) type structure, with the carbazole as the donor and the pyridyl groups as acceptors, can lead to intramolecular charge transfer (ICT) bands in the absorption spectrum.

Optical Band Gap Determination

The optical band gap is a critical parameter for semiconductor materials, indicating the energy required to excite an electron from the valence band to the conduction band. It can be estimated from the onset of the absorption edge in the UV-Vis spectrum. For carbazole-based donor-acceptor molecules, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap is influenced by the strength of the donor and acceptor groups.

Electrochemical Behavior and Charge Transport Capabilities

The electrochemical properties of this compound are fundamental to its potential use in electronic devices, as they determine its ability to accept and donate electrons.

Cyclic Voltammetry (CV) Studies for Redox Potentials and Reversibility

Cyclic voltammetry is a key technique used to investigate the redox behavior of molecules, providing information on oxidation and reduction potentials, which correspond to the HOMO and LUMO energy levels, respectively. Carbazole derivatives are known to exhibit well-defined and often reversible oxidation processes. iieta.org The oxidation typically involves the electron-rich carbazole ring system.

General studies on carbazole derivatives show a single reversible oxidative peak, which is attributed to two sequential electron transfers (an EE scheme). iieta.org The substitution at the 3 and 6 positions significantly impacts the redox potentials. For a generic 3,6-disubstituted carbazole derivative, the HOMO energy level was evaluated to be -5.1 eV, which is different from its 2,7-disubstituted counterpart (-4.7 eV). This highlights the sensitivity of the electronic properties to the substitution pattern. The pyridyl groups in this compound, being electron-withdrawing, are expected to make the oxidation of the carbazole core more difficult (occur at a higher potential) compared to unsubstituted carbazole.

| Compound Type | HOMO Energy Level (eV) | Key Feature | Reference |

|---|---|---|---|

| 3,6-disubstituted carbazole | -5.1 | General value for this substitution pattern. | ccspublishing.org.cn |

| 2,7-disubstituted carbazole | -4.7 | Comparison isomer showing influence of substitution. | ccspublishing.org.cn |

| 9-(pyridin-2-yl)-9H-carbazole derivative (CzPy2TCz) | -5.65 | Isomer with tercarbazole substitution. | doi.org |

| 9-(pyridin-3-yl)-9H-carbazole derivative (CzPy3TCz) | -5.63 | Isomer with tercarbazole substitution. | doi.org |

Analysis of Hole-Transporting and Electron-Injecting Properties

Carbazole-based materials are widely recognized for their excellent hole-transporting capabilities. iieta.org This property stems from the electron-rich nature of the carbazole nucleus, which can be easily oxidized to form a stable radical cation (hole) that can then move between adjacent molecules. The 3,6-substitution is particularly effective in enhancing these properties.

The presence of the electron-deficient pyridyl groups at the 3 and 6 positions introduces electron-accepting sites into the molecule. This is expected to facilitate the injection and transport of electrons. Molecules that possess both hole-transporting (p-type) and electron-transporting (n-type) characteristics are known as bipolar materials. This bipolar nature is highly desirable for applications in organic light-emitting diodes (OLEDs), as it allows for the recombination of holes and electrons to occur within the emissive layer, improving device efficiency. The structure of this compound, combining a hole-transporting carbazole core with electron-accepting pyridyl units, strongly suggests it has the potential to be an effective bipolar charge transport material.

Mechanistic Insights into Electrochemical Oxidation and Dimerization Processes

The electrochemical oxidation of carbazole has been studied extensively. The process typically begins with the one-electron oxidation of the carbazole ring to form a radical cation. For unsubstituted or N-substituted carbazoles, these radical cations are highly reactive, particularly at the 3 and 6 positions. If these positions are not blocked, the radical cations rapidly couple, followed by deprotonation, to form a 3,3' or 3,6'-bicarbazole dimer. This dimerization process is a key step in the electropolymerization of carbazole.

In the case of this compound, the 3 and 6 positions are already substituted with pyridyl groups. This substitution effectively blocks the typical pathway for dimerization through coupling at these reactive sites. Therefore, upon electrochemical oxidation, the formation of a stable radical cation localized on the carbazole-pyridyl system is expected. While classical dimerization via the 3,6-positions is prevented, electropolymerization could potentially occur through other positions on the carbazole or pyridyl rings, or through reactions involving the pyridyl nitrogen, especially under more extreme potentials. The stability of the oxidized species is significantly enhanced by blocking the reactive 3 and 6 positions, a key strategy in designing stable hole-transport materials.

Photophysical Phenomena and Luminescence Characteristics

The interaction of this compound with light reveals its potential as a luminescent material. Its photophysical characteristics are defined by its fluorescence emission, the influence of the surrounding solvent, and the nature of its excited states.

The following table showcases the fluorescence quantum yields of various carbazole derivatives, illustrating the impact of molecular design on emission efficiency.

| Compound | Solvent/State | Quantum Yield (Φ) |

| 3,6-bis(2-phenylethynyl)-9H-carbazole derivative | Solution | ~0.27 |

| 3,6-bis(2-phenylethynyl)-9H-carbazole derivative | Solid State | ~0.11 |

| 3-(phenylethynyl)-9H-carbazole derivative 4a | Solution | 0.82 |

| 3-(phenylethynyl)-9H-carbazole derivative 4b | Solution | 0.80 |

| 3,5-bis((3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone (4BPy-mDTC) and derivatives | Thin Film | 75-96% |

This table presents data for compounds structurally related to this compound to provide context on the range of quantum yields observed in similar molecular architectures.

The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, and solvatochromic behavior, the change in color of a substance when dissolved in different solvents, are key indicators of the nature of the excited state and the molecule's interaction with its environment. For molecules with intramolecular charge transfer (ICT) character, a significant Stokes shift is often observed, which tends to increase with solvent polarity.

While specific data on the Stokes shift and solvatochromic behavior of this compound is not detailed in the provided search results, the behavior of related donor-acceptor carbazole derivatives offers insight. For example, in tetrapyrazinoporphyrazines with N,N-diethylamino substituents, the fluorescence quantum yield and lifetime were found to decrease with increasing solvent polarity, a hallmark of ICT states. rsc.org This suggests that the emission from such molecules is sensitive to the polarity of the solvent, a characteristic feature of solvatochromism.

The structure of this compound, which features an electron-donating carbazole unit linked to electron-accepting pyridyl groups, is conducive to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. beilstein-journals.org In an ICT state, an electron is transferred from the donor to the acceptor part of the molecule, resulting in a more polar excited state compared to the ground state. beilstein-journals.org

The existence of ICT states is often confirmed by observing changes in fluorescence in response to solvent polarity and through time-resolved spectroscopy. rsc.orgnih.gov For instance, in N-(4-cyanophenyl)carbazole, an ultrafast ICT process is observed, with a locally excited state acting as a precursor. nih.gov The fluorescence spectrum of this molecule is highly dependent on the solvent, showing distinct emissions from both the locally excited and ICT states. nih.gov This dual fluorescence is a strong indicator of an ICT process at play. The study of such states is crucial as they significantly influence the luminescent and electronic properties of the molecule.

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, to enhance the efficiency of organic light-emitting diodes (OLEDs). This process relies on a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, enabling reverse intersystem crossing from the T1 to the S1 state through thermal energy. daneshyari.com

Carbazole derivatives are frequently used in the design of TADF emitters. rsc.orgtandfonline.com For a molecule to exhibit TADF, it needs to have a molecular design that promotes a small ΔEST. This is often achieved in donor-acceptor architectures where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. nih.gov For example, carbazole-based TADF emitters have been developed with ΔEST values as low as 0.01–0.05 eV. rsc.org The presence of TADF is characterized by a transient photoluminescence decay with two components: a short-lived prompt fluorescence and a long-lived delayed fluorescence. rsc.org

The following table summarizes the TADF properties of some carbazole-based emitters.

| Emitter | ΔEST (eV) | Key Features |

| 3,5-bis((3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone (4BPy-mDTC) and derivatives | 0.01–0.05 | High photoluminescence quantum yields and two-component transient PL decays. |

| 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) | 0.04 | Strong electron acceptor leads to a small ΔEST. |

| 12,12′-(6-([1,1′-biphenyl]-4-yl)-1,3,5-triazine-2,4-diyl)bis(11-phenyl-11,12-dihydroindolo[2,3-a]carbazole) (PIC-TRZ) | 0.11 | Exhibits a small ΔEST and a high fluorescent decay rate. |

This table provides examples of TADF properties in carbazole-containing molecules, highlighting the range of energy gaps and characteristics that can be achieved through molecular engineering.

Time-resolved fluorescence spectroscopy is a powerful tool for probing the dynamics of excited states, providing information on their lifetimes and the processes they undergo. For molecules exhibiting TADF, the transient decay will show at least two lifetime components. The prompt fluorescence lifetime is typically in the nanosecond range, while the delayed fluorescence, resulting from reverse intersystem crossing, has a much longer lifetime, often in the microsecond range. tandfonline.com

For example, in the case of N-(4-cyanophenyl)carbazole, picosecond fluorescence decays were used to determine a very fast locally excited to ICT reaction time of 0.32 to 0.95 picoseconds in polar solvents. nih.gov In another study on a 9-aminoacridine (B1665356) derivative, fluorescence decays revealed two short-lived components (80-450 ps and 0.7-3.2 ns) associated with the formation and decay of the ICT state, and a longer component (~9.0 ns) from the normal emission. nih.gov The delayed fluorescence lifetime for some green TADF emitters can be around 5.1 µs. tandfonline.com These measurements are critical for understanding the kinetics of the excited state processes and for designing more efficient luminescent materials.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. For 3,6-di(pyridin-4-yl)-9H-carbazole, DFT calculations have been instrumental in elucidating its fundamental electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's reactivity and the energy required for electronic excitation.

Computational studies on carbazole (B46965) derivatives have shown that modifications to the carbazole core significantly influence their electronic structure and absorption properties. For instance, the introduction of pyridyl groups at the 3 and 6 positions of the carbazole ring, as in dpc, affects the HOMO and LUMO energy levels. While specific calculated values for dpc were not found in the provided search results, the general trend for similar carbazole-based polymers is that they possess deep-lying HOMO levels. researchgate.net The HOMO-LUMO gap can be tuned by chemical modifications, which in turn affects the material's potential applications in optoelectronic devices.

Table 1: Representative Frontier Molecular Orbital Energies for Related Carbazole Derivatives

| Compound/Polymer Class | HOMO (eV) | LUMO (eV) | Method/Reference |

| Carbazole-based polymers | ~ -5.5 | ~ -3.4 to -3.6 | researchgate.net |

Note: This table provides a general range for related materials to illustrate the typical energy levels investigated. Specific values for this compound would require dedicated calculations.

DFT calculations can map the electron density distribution within the this compound molecule. The carbazole core is known to be electron-rich, a property that is central to its utility in forming spectroscopically active networks. researchgate.netunica.it The nitrogen atom of the carbazole ring and the pyridyl nitrogen atoms act as centers of electron density. Understanding the charge distribution is critical for predicting how the molecule will interact with other species, such as metal ions or other molecules in self-assembly processes. The bent structure of dpc, a consequence of the substitution pattern, also plays a significant role in its electronic properties and how it packs in the solid state.

Computational models are employed to simulate the photophysical and electrochemical behavior of molecules like this compound. These simulations can predict absorption and emission spectra, which are related to electronic transitions between molecular orbitals. For example, the intrinsic electron-rich nature of the carbazolyl core in dpc leads to interesting spectroscopic properties that have been exploited in developing pH probes and sensors. researchgate.netunica.it

Furthermore, computational methods can model redox processes, providing theoretical estimates of oxidation and reduction potentials. This information is vital for applications in electrochemistry and for designing materials for electronic devices. While specific computational studies on the photophysical and electrochemical processes of dpc were not detailed in the search results, the general applicability of these methods to similar carbazole derivatives is well-established. rsc.orgmdpi.com

Molecular Dynamics and Supramolecular Modeling

Molecular dynamics (MD) simulations and supramolecular modeling provide insights into the dynamic behavior of this compound and its interactions with its environment over time. These techniques are particularly useful for understanding how individual molecules assemble into larger, functional structures.

The bent geometry of this compound makes it an excellent building block for constructing complex supramolecular architectures through coordination with metal ions. researchgate.net MD simulations can model the self-assembly of dpc units with metal centers, such as Zn(II), to form diverse coordination polymers. researchgate.net These simulations can help to understand the formation of structures like single-stranded helical chains, molecular Möbius rings, and layered networks. researchgate.net By simulating the interactions between the dpc ligands and metal ions, researchers can predict the most stable resulting structures and understand the factors that drive their formation.

Applications in Advanced Functional Materials and Technologies

Organic Electronic and Optoelectronic Devices

The inherent characteristics of 3,6-Di(pyridin-4-yl)-9H-carbazole, such as its electron-rich nature and potential for strong intermolecular interactions, make it a compelling candidate for use in a variety of organic electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) as Emitters and Host Materials

The carbazole (B46965) unit is a well-established component in materials for organic light-emitting diodes (OLEDs) due to its excellent hole-transporting capabilities and high triplet energy. The introduction of pyridinyl fragments can further modulate the electronic properties and enhance device performance. While direct performance data for this compound in OLEDs is not extensively documented, the performance of closely related pyridinyl-carbazole derivatives underscores its potential.

For instance, pyridinyl-carbazole fragments have been successfully incorporated into host materials for both green and blue phosphorescent OLEDs (PhOLEDs). nih.gov In one study, a blue PhOLED utilizing a host material (H2) with pyridinyl-carbazole moieties and doped with an iridium complex (FIrpic) achieved a power efficiency of 24.9 lm/W and an external quantum efficiency (EQE) of 10.3% at a brightness of 100 cd/m². nih.gov A green PhOLED using the same host with a different iridium dopant (Ir(ppy)₃) demonstrated a power efficiency of 34.1 lm/W and an EQE of 9.4% at a high brightness of 1000 cd/m². nih.gov These results highlight the promise of the pyridinyl-carbazole framework for creating efficient and stable OLEDs.

Table 1: Performance of OLEDs with Pyridinyl-Carbazole Host Materials

| Device Type | Host Material | Emitter | Power Efficiency (lm/W) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

|---|---|---|---|---|---|

| Blue PhOLED | H2 | 15 wt.% FIrpic | 24.9 | 23.9 | 10.3 |

| Green PhOLED | H2 | 10 wt.% Ir(ppy)₃ | 34.1 | 33.9 | 9.4 |

Data sourced from a study on pyridinyl-carbazole fragments in PhOLEDs. nih.gov

The incorporation of this compound into OLEDs could offer a favorable balance of charge transport and a high triplet energy, which is crucial for preventing energy loss in phosphorescent emitters. Further research into the specific application of this compound as both a host and an emitter is a promising avenue for developing next-generation display and lighting technologies.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Carbazole-based materials are frequently employed in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) due to their electron-donating nature and good hole-transporting properties. nih.gov In DSSCs, carbazole derivatives can be used as sensitizers to absorb light and inject electrons into a semiconductor, or as a component of the hole-transporting material. nih.gov

While specific studies on the use of this compound in OPVs or as the primary sensitizer (B1316253) in DSSCs are limited, the fundamental properties of its constituent parts suggest its potential. The carbazole core can act as an effective electron donor, a key function in photovoltaic devices. The pyridyl groups can influence the material's energy levels and solubility, and potentially enhance its attachment to semiconductor surfaces like titanium dioxide (TiO₂) in DSSCs. Research on carbazole-substituted porphyrin dyes in DSSCs has shown that the carbazole unit can moderately increase photon absorption and that developing non-conjugated multi-chromophoric dyes can lead to simultaneous increases in both photocurrent and photovoltage. rsc.org

Perovskite Solar Cells (PSCs) and Hole-Transport Materials (HTMs)

The development of efficient and stable hole-transport materials (HTMs) is a critical area of research for advancing perovskite solar cell (PSC) technology. Carbazole-based compounds have emerged as a cost-effective and high-performing alternative to the commonly used spiro-OMeTAD. nih.govosti.gov The desirable properties of carbazole derivatives for this application include their high hole mobility, good thermal stability, and tunable energy levels that can be aligned with the valence band of the perovskite absorber layer for efficient hole extraction. nih.govosti.gov

Although direct application of this compound as an HTM in PSCs has not been extensively reported, the structural motif is highly relevant. For example, a study on simple 3,6-disubstituted carbazoles highlighted their potential as HTMs, with theoretical and experimental investigations supporting their suitability. nih.gov Another study on a carbazole-based polymer HTM for tin-lead PSCs demonstrated improved crystallinity and reduced trap-state density in the perovskite film, leading to enhanced device stability. unc.edu The presence of pyridyl groups in this compound could further enhance its function as an HTM by promoting better interfacial contact with the perovskite layer and potentially passivating defects.

Non-Linear Optics (NLO)

Materials with strong non-linear optical (NLO) properties are in high demand for applications in optical communications, data storage, and frequency conversion. The design of molecules with a large second-order hyperpolarizability is key to achieving significant NLO effects. Carbazole derivatives have been investigated for their NLO properties due to their potential for creating push-pull systems, where electron-donating and electron-accepting groups are connected through a π-conjugated system.

Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of flexible and printed electronics. The performance of these devices is heavily reliant on the charge-transport characteristics of the organic semiconductor used as the active layer. Carbazole-based polymers and small molecules have been explored for this purpose due to their good hole mobility.

While there is no specific literature detailing the use of this compound in OFETs, the general properties of carbazole derivatives are encouraging. The planarity and potential for π-π stacking in carbazole-containing materials can facilitate efficient charge transport. The pyridyl groups could influence the molecular packing in the solid state, which is a critical factor for achieving high mobility. Further investigation into the thin-film morphology and charge-carrier mobility of this compound is warranted to assess its suitability for OFET applications.

Supramolecular Chemistry and Coordination Polymers

The rigid, bent structure of this compound, combined with the nitrogen atoms in its pyridyl groups, makes it an excellent ligand for the construction of coordination polymers and other supramolecular assemblies. These materials are of interest for their potential applications in areas such as gas storage, catalysis, and sensing.

A notable study demonstrated the versatility of this compound (referred to as 'dpc' in the study) as a ligand in reactions with different zinc(II) salts, leading to a variety of coordination polymers with fascinating structures. The specific structures formed were dependent on the counter-anion present in the zinc salt. rsc.org

The key findings from this research include:

With zinc chloride (ZnCl₂), a single-stranded helical chain polymer, [ZnCl₂(dpc)], was formed. rsc.org

A supramolecular isomer, [Zn₄Cl₈(dpc)₄]·1.44H₂O, was also isolated, which featured molecular Möbius rings that interlocked to form a curb chain. rsc.org

Using a salt with a weakly coordinating hexafluorophosphate (B91526) (PF₆⁻) anion resulted in a cationic loop chain, [ZnF(dpc)₂(H₂O)]PF₆·2H₂O·2DMF. rsc.org

When a hexafluorosilicate (B96646) (SiF₆²⁻) anion was used, a neutral layered network with channels suitable for gas adsorption, [Zn(dpc)₂(SiF₆)], was created. rsc.org

Table 2: Coordination Polymers of this compound with Zn(II) Salts

| Zinc Salt | Resulting Polymer Structure |

|---|---|

| ZnCl₂ | Single-stranded helical chain |

| ZnCl₂ | Interlocking molecular Möbius rings (supramolecular isomer) |

| Zn(PF₆)₂ | Cationic loop chain |

| Zn(SiF₆) | Neutral layered network with channels |

Data sourced from a study on coordination polymers of this compound. rsc.org

These results clearly demonstrate that this compound is a highly effective building block in supramolecular chemistry, enabling the rational design and synthesis of complex and potentially functional coordination polymers. rsc.org The ability to form diverse architectures simply by changing the counter-anion highlights the rich coordination chemistry of this versatile ligand. rsc.org

Formation of Discrete Supramolecular Assemblies and Wires

The intrinsic properties of this compound have been harnessed to create discrete, complex supramolecular structures. A notable example is the formation of a molecular Möbius ring. researchgate.net In a reaction with a zinc(II) salt, four units of the bent secondary building unit, ZnCl2(dpc), interconnect to form a [Zn4Cl8(dpc)4]·1.44H2O molecular ring with a Möbius topology. researchgate.net This demonstrates the ligand's capacity to direct the self-assembly process towards highly ordered and topologically non-trivial discrete structures.

Furthermore, pyridyl derivatives of carbazole, including this compound, have been incorporated into supramolecular wires. unica.it These wire-like assemblies benefit from the electron-rich nature of the carbazole core, which can facilitate charge transport along the length of the wire, a crucial property for applications in molecular electronics.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers as Ligands

As a ligand, this compound has proven to be highly effective in the construction of a variety of coordination polymers and metal-organic frameworks (MOFs). The reaction of this ligand with different metal salts under various conditions yields a range of polymeric structures with distinct dimensionalities and properties.

For instance, reactions with zinc(II) salts have produced a family of coordination polymers with diverse architectures. researchgate.net These include a single-stranded helical chain, a molecular Möbius ring that forms a mechanically interlocked curb chain, a cationic loop chain, and a neutral layered network with channels for gas adsorption. researchgate.net The final structure is influenced by factors such as the counter-anion and the coordination geometry of the metal ion. researchgate.net The ability to form such a variety of structures highlights the versatility of this compound as a building block in crystal engineering.

The following table summarizes the coordination polymers formed from this compound (dpc) and zinc(II) salts:

| Compound | Formula | Key Structural Features |

| 1 | [ZnCl2(dpc)] | Single-stranded helical chain |

| 2 | [Zn4Cl8(dpc)4]·1.44H2O | Molecular Möbius ring, forms a curb chain |

| 3 | [ZnF(dpc)2(H2O)]PF6·2H2O·2DMF | Cationic loop chain of rhombus molecular rings |

| 4 | [Zn(dpc)2(SiF6)]·guest | Neutral layered network with intralayer channels |

Table 1: Coordination polymers synthesized using this compound (dpc) as a ligand with zinc(II) salts. researchgate.net

Exploration of Helical Chains and Mechanically Interlocked Architectures

The bent nature of the this compound ligand plays a crucial role in the formation of helical and mechanically interlocked structures. When reacted with a tetrahedral Zn(II) ion and a terminating chloride anion, the resulting coordination polymer, [ZnCl2(dpc)], adopts a single-stranded helical chain structure. researchgate.net

Even more complex architectures have been realized. The molecular Möbius rings formed from [Zn4Cl8(dpc)4]·1.44H2O exhibit the remarkable property of interlocking with neighboring rings to create a curb chain. researchgate.net This is a prime example of a mechanically interlocked molecule (MIM), where the components are linked by their topology rather than by covalent bonds. The formation of such intricate, mechanically interlocked systems from relatively simple starting materials underscores the powerful directing influence of the this compound ligand in supramolecular synthesis.

Chemical Sensing Platforms

The electron-rich carbazole core and the basic pyridyl groups of this compound make it a promising candidate for the development of chemical sensors. The pyridyl nitrogens can act as protonation sites or metal-binding sites, leading to changes in the electronic properties of the molecule that can be detected spectroscopically.

Design of pH Probes

Supramolecular assemblies incorporating pyridyl derivatives of carbazole, such as this compound, have demonstrated potential as pH probes. unica.it The pyridyl groups can be protonated in acidic conditions, which alters the electronic structure of the carbazole unit and leads to a change in the material's spectroscopic properties, such as its fluorescence. This change can be used to signal a change in pH. While the principle has been demonstrated, detailed research findings on the specific performance of this compound as a pH probe, such as its pKa value and sensing range, are still emerging.

Development of Cation and Anion Sensors

The same principles that apply to pH sensing can be extended to the detection of cations and anions. The pyridyl groups of this compound can coordinate to metal cations, and the carbazole framework can engage in hydrogen bonding or other non-covalent interactions with anions. These binding events can induce a measurable optical or electronic response.

Assemblies based on this compound have been reported to show promise as sensors for both cations and anions. unica.it The electron-rich nature of the carbazole core makes these systems spectroscopically active, and the binding of an analyte can modulate the fluorescence or absorption properties of the material. The development of selective and sensitive sensors for specific ions is an active area of research, with the potential for applications in environmental monitoring and medical diagnostics.

Photocatalysis and Environmental Remediation

The field of environmental remediation is increasingly looking towards advanced materials like MOFs for the breakdown of pollutants. Carbazole derivatives are of interest in this area due to their favorable electronic properties, which can be harnessed for photocatalysis.

While specific studies on the photocatalytic activity of this compound are not yet widely reported, the broader class of carbazole-functionalized MOFs has shown significant promise. For example, bicarbazole-based MOFs have been successfully used for the efficient visible-light-driven oxidation of sulfides to sulfoxides. nih.gov This process is driven by the generation of singlet oxygen, demonstrating the potential of carbazole-based materials to act as robust and sustainable photocatalysts. nih.gov

Given that this compound can be readily incorporated into MOFs, it is plausible that such materials could be designed for the photocatalytic degradation of various organic pollutants in water. The electron-rich carbazole unit could act as a photosensitizer, absorbing light and initiating the chemical reactions that lead to the breakdown of contaminants. Further research is needed to explore and optimize the photocatalytic potential of MOFs and coordination polymers derived from this compound for environmental remediation applications.

Degradation of Organic Pollutants (e.g., Rhodamine B)

The removal of persistent organic pollutants, such as the dye Rhodamine B, from wastewater is a significant environmental challenge. Photocatalysis, often employing semiconductor materials or metal-organic frameworks, is a promising technology for degrading these pollutants. The extended π-system and photoactive nature of carbazole derivatives suggest that materials incorporating this compound could potentially serve as effective photocatalysts.

Despite this potential, there is currently no available research in scientific databases that demonstrates the application of this compound or its derived coordination polymers for the photocatalytic degradation of Rhodamine B or other similar organic pollutants. The existing body of work on Rhodamine B degradation focuses on other catalytic materials.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The transition from laboratory-scale synthesis to industrial-scale production necessitates the development of more efficient, cost-effective, and environmentally benign synthetic methodologies. Researchers are actively exploring innovative strategies to construct functionalized carbazoles, moving away from harsh conditions and expensive catalysts.

Key emerging synthetic approaches include:

Lewis Acid-Catalyzed Reactions: Recent studies have demonstrated the efficacy of Lewis acids like Sc(OTf)₃ and BF₃·OEt₂ in catalyzing cascade annulation reactions to form carbazole (B46965) scaffolds. nih.govrsc.org These methods often proceed under mild conditions and can be applied to create a variety of functionalized derivatives. nih.gov A significant advantage is the potential for catalyst and solvent recovery and reuse, aligning with the principles of green chemistry. nih.gov

Transition-Metal-Free Synthesis: To circumvent the cost and potential toxicity of heavy metal catalysts, transition-metal-free pathways are being developed. One such method involves a mild, base-promoted condensation of readily available precursors, which selectively forms multiple bonds in a one-pot procedure under non-reductive conditions. rsc.org

Innovative Cyclization and Annulation Strategies: Techniques such as intramolecular benzannulation of indole-appended Z-enoate propargylic alcohols and ring expansion reactions of indole (B1671886) cyclopentanones are being explored to create diverse carbazole frameworks with high functional group tolerance. acs.orgnih.gov These methods provide access to complex carbazole alkaloids and their derivatives. acs.orgnih.gov

Scalable Precursor Synthesis: Efforts are also focused on developing scalable procedures for key carbazole precursors. For instance, a high-yielding, palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole has been developed to produce 9H-carbazole-3,6-dicarbonitrile, a versatile building block for materials science and supramolecular chemistry. researchgate.net

These advancements promise to make 3,6-di(pyridin-4-yl)-9H-carbazole and its derivatives more accessible for a wide range of applications.

Exploration of Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the performance of materials based on this compound, it is crucial to study their properties under operational conditions. Advanced in-situ characterization techniques are emerging as indispensable tools for this purpose.

Spectroelectrochemistry is a powerful technique that provides real-time insights into the changes in a molecule's electronic and structural properties during electrochemical processes. researchgate.netconicet.gov.ar

Tracking Redox States: By combining UV-Vis-NIR spectroscopy with cyclic voltammetry, researchers can monitor the formation of radical cations and dications of carbazole derivatives upon oxidation. researchgate.netconicet.gov.ar This is critical for understanding the behavior of these materials in electrochromic devices, where color changes are directly related to different oxidation states. researchgate.netrsc.org

Elucidating Polymerization Mechanisms: In-situ spectroelectrochemistry helps to elucidate the mechanisms of electropolymerization, identifying whether coupling occurs between carbazole-carbazole units or involves other functional groups, such as amines. rsc.org

Probing Electrochromic Performance: This technique allows for the direct correlation of applied potential with color changes, enabling the characterization of electrochromic materials. For example, polymer films of carbazole derivatives have been shown to switch from a colorless or pale yellow neutral state to green, yellow-green, or blue in their oxidized states. researchgate.netrsc.org

Future research will likely involve coupling these techniques with other analytical methods to gain a more holistic understanding of device physics and chemistry.

Rational Design Principles for Tailored Optoelectronic and Supramolecular Properties

A key area of future research is the move towards "design-by-rule" approaches for creating this compound derivatives with specific, predictable properties. This involves understanding the fundamental structure-property relationships that govern their electronic and self-assembly behaviors.

| Design Strategy | Target Property | Example Application | Reference |

| Modify Core Substitution | Tune linearity and supramolecular architecture | From bent 3,6- to linear 2,7-isomers to form wires vs. other assemblies. | unica.it, preprints.org |

| Extend Conjugation | Alter π-π interactions and assembly | Inclusion of ethynyl (B1212043) spacers to form complex structures like a Solomon link. | unica.it, preprints.org |

| Combine Donor/Acceptor Units | Create bipolar character for balanced charge transport | Combining electron-donating carbazole with electron-accepting pyridine (B92270) for OLED hosts. | nih.gov, nih.gov |

| Introduce Functional Groups | Control stimuli-responsiveness and fluorescence | Integrating imidazole (B134444) vs. thiazole (B1198619) units for contrasting acido- and mechanofluorochromism. | rsc.org |

| Fluorinate Carbazole Ring | Widen the energy gap | Creation of wide-bandgap host materials for blue phosphorescent OLEDs. | researchgate.net |

The overarching goal is to develop a comprehensive library of molecular building blocks and a clear set of design principles. This will enable the a priori design of molecules with tailored characteristics, such as specific emission colors, charge transport capabilities, and sensitivities to external stimuli, accelerating the development of next-generation optoelectronic devices and sensors. nih.govmdpi.com

Integration of this compound into Hybrid and Composite Materials

The utility of this compound extends beyond its use as a discrete molecule. A significant and promising research direction is its incorporation as a building block into larger, multi-component materials like metal-organic frameworks (MOFs) and polymer composites.

Metal-Organic Frameworks (MOFs): The pyridyl nitrogen atoms of this compound make it an excellent bent ligand for constructing coordination polymers and MOFs. researchgate.net By reacting it with various metal salts, researchers have created diverse structures, including single-stranded helical chains, interlocking molecular Möbius rings, and layered networks with channels for gas adsorption. researchgate.net A derivative, 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid, has been used to synthesize 2D layered MOFs with blue-violet luminescence, originating from the carbazole-based ligand. researchgate.net The future in this area lies in designing chemically stable MOFs for specific applications like iodine capture in high-humidity environments. nih.gov

Polymer Composites: The integration of carbazole-based functional units, such as MOFs, into polymer matrices is a strategy to create advanced composite materials. For instance, a triazole-based MOF has been incorporated into a sulfonated poly(ether ether ketone) matrix to fabricate mixed-matrix membranes. rsc.org These composites showed enhanced proton conductivity and durability, making them promising electrolytes for fuel cells. rsc.org This approach combines the processability of polymers with the unique functional properties of the carbazole-based additive.

The synergy between the carbazole component and the matrix material can lead to hybrid systems with enhanced thermal stability, mechanical robustness, and tailored electronic or catalytic properties.

Synergistic Applications in Multi-Functional Systems

The future of advanced materials lies in multifunctionality, where a single material or device can perform multiple tasks. The carbazole scaffold is at the heart of this trend, with researchers designing systems that combine, for example, luminescence with sensing, or therapeutic action with imaging.

Combined Emitter and Host: In the field of OLEDs, novel carbazole-based materials have been designed to function as both deep-blue emitters and as phosphorescent hosts for dopants. rsc.org These materials with a hybridized local and charge-transfer (HLCT) excited state exhibit excellent thermal stability and bipolar carrier transport ability, leading to highly efficient devices. rsc.org

Theranostics: A "scaffold-based" synthetic approach allows for the creation of libraries of multi-functional fluorophores. nih.gov By modifying the starting materials, it's possible to create probes that not only target specific subcellular organelles for imaging but also act as therapeutic agents, for instance, by inducing pyroptosis in cancer cells. nih.gov

Sensing and Anti-Angiogenesis: A synthetic derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol, has demonstrated dual functionality as an anticancer agent. nih.gov It exhibits both cytotoxic effects against human breast cancer cells by inducing apoptosis and anti-angiogenic activity by inhibiting key processes in endothelial cells. nih.gov This multi-pronged attack makes it a promising candidate for cancer therapy.

Multi-Analyte Sensing: Hydrogen-bonded organic frameworks (HOFs) built from multiple-pyridine carbazole-based linkers have been developed for the luminescent sensing of various organic acids. researchgate.net

This drive towards multifunctionality represents a paradigm shift, moving from single-purpose materials to integrated systems that offer enhanced performance and novel capabilities in fields ranging from electronics to medicine.

Q & A

Q. What synthetic methodologies are recommended for preparing 3,6-Di(pyridin-4-yl)-9H-carbazole, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example:

- Ullmann Coupling : React 3,6-diiodocarbazole with pyridin-4-ylboronic acid using a Pd catalyst (e.g., Pd(PPh₃)₄) in a polar solvent like DMF or DMSO at elevated temperatures (80–120°C) .

- Suzuki-Miyaura Coupling : Optimize ligand-to-metal ratios (1:2 for diiodocarbazole:pyridylboronic acid) and employ microwave-assisted synthesis to reduce reaction time .

Purification involves column chromatography (silica gel, eluent: DCM/MeOH) followed by recrystallization. Reaction efficiency is enhanced by degassing solvents to prevent Pd catalyst deactivation and using excess boronic acid (1.2–1.5 equiv) .

Q. How is the molecular structure of this compound confirmed in crystalline form?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker SMART CCD diffractometer. Correct for absorption using SADABS .

- Structure Solution : Employ direct methods (SHELXS-97) for phase determination. Refinement with SHELXL-97 includes anisotropic displacement parameters for non-H atoms and constrained H-atom positions (C–H = 0.93–0.97 Å) .

- Validation : Check R factors (e.g., R₁ = 0.039, wR₂ = 0.122) and data-to-parameter ratios (>15:1) to ensure reliability .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers, and what methods validate its coordination geometry?

- Methodological Answer : The compound acts as a bidentate ligand via pyridyl N atoms. Key steps for validation:

- Coordination Analysis : SCXRD reveals bond lengths (e.g., Zn–N = 2.10–2.15 Å) and angles (N–Zn–N ≈ 80.1°), confirming tetrahedral or octahedral geometries in metal complexes .

- Spectroscopic Validation : IR spectroscopy identifies shifts in pyridyl ν(C=N) stretches (Δ ≈ 20–30 cm⁻¹ upon metal binding). NMR (¹H/¹³C) monitors ligand proton environment changes .

- Comparative Studies : Contrast with analogous ligands (e.g., 6′-phenyl-2,2′-bipyridine) to assess steric/electronic effects on metal-ligand interactions .

Q. What strategies resolve crystallographic data discrepancies in metal complexes of this compound?

- Methodological Answer : Address discrepancies (e.g., bond length variations) via:

- Data Recollection : Ensure high-resolution data (θmax > 25°) and minimize crystal decay by flash-freezing at 100 K .

- Refinement Adjustments : Use SHELXL’s restraints for geometrically similar atoms (e.g., aromatic C–C bonds) and incorporate twin refinement for twinned crystals .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for overfitting using Rfree .

Q. How can computational methods predict the electronic properties of this compound derivatives?

- Methodological Answer : Combine DFT calculations with experimental

- HOMO-LUMO Analysis : Use Gaussian09 with B3LYP/6-31G(d) to compute frontier orbitals. Compare predicted λmax (UV-Vis) with experimental spectra .

- Charge-Transfer Studies : Simulate excited-state dynamics (TD-DFT) to explain fluorescence quenching in HOFs or MOFs .

- Validation : Correlate computed π-π* transitions (≈350–400 nm) with experimental absorption bands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products